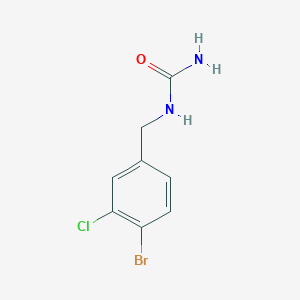

1-(4-Bromo-3-chlorobenzyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-chlorophenyl)methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2O/c9-6-2-1-5(3-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHHXHPSWIZIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)N)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 4 Bromo 3 Chlorobenzyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 1-(4-Bromo-3-chlorobenzyl)urea is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and urea (B33335) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region would likely display a complex pattern due to the substitution on the benzene (B151609) ring. Based on data for 1-bromo-3-chlorobenzene, the proton ortho to the bromine and meta to the chlorine (H-5) would appear downfield. nih.govchemicalbook.com The other two aromatic protons (H-2 and H-6) would also have characteristic shifts and coupling constants.

The benzylic protons (CH₂) attached to the aromatic ring are expected to appear as a singlet, or if coupled to the NH proton, as a doublet. Its chemical shift would typically be in the range of 4.0-4.5 ppm. The urea protons (NH and NH₂) would likely appear as broad singlets, with their chemical shifts being concentration and solvent-dependent. The NH proton adjacent to the benzyl (B1604629) group would be expected to show a signal distinct from the terminal NH₂ protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H-2 | 7.40 - 7.60 | d | ~2.0 |

| Aromatic H-5 | 7.30 - 7.50 | d | ~8.0 |

| Aromatic H-6 | 7.10 - 7.30 | dd | ~8.0, ~2.0 |

| Benzylic CH₂ | 4.20 - 4.40 | d | ~6.0 |

| Urea NH | 6.00 - 6.50 | t | ~6.0 |

| Urea NH₂ | 5.00 - 5.50 | s (broad) | - |

Note: Predicted values are based on analogous compounds and general spectroscopic principles. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the urea moiety is particularly characteristic and is expected to resonate in the downfield region of 152-158 ppm. mdpi.comnih.govrsc.org The aromatic carbons will appear in the range of 115-145 ppm, with the carbons directly attached to the bromine and chlorine atoms (C-4 and C-3) showing characteristic shifts. The benzylic carbon (CH₂) signal is anticipated around 45-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Urea C=O | 155.0 - 158.0 |

| Aromatic C-1 | 140.0 - 142.0 |

| Aromatic C-2 | 128.0 - 130.0 |

| Aromatic C-3 | 133.0 - 135.0 |

| Aromatic C-4 | 120.0 - 122.0 |

| Aromatic C-5 | 130.0 - 132.0 |

| Aromatic C-6 | 126.0 - 128.0 |

| Benzylic CH₂ | 45.0 - 50.0 |

Note: Predicted values are based on data from similar structures and additivity rules. nih.govchemicalbook.com

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the benzylic CH₂ protons and the adjacent NH proton, confirming their proximity. It would also delineate the coupling network among the aromatic protons, aiding in their specific assignment.

An HSQC spectrum would establish the correlation between each proton and the carbon to which it is directly attached. This would allow for the definitive assignment of the benzylic CH₂ carbon and each of the protonated aromatic carbons.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its various functional groups.

The N-H stretching vibrations of the urea group are expected to appear in the region of 3200-3400 cm⁻¹. mdpi.comnih.gov The C=O stretching vibration of the urea carbonyl is a strong, characteristic band typically observed between 1620 and 1680 cm⁻¹. mdpi.comnih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. nih.gov The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H (Urea) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Benzylic) | Stretching | 2850 - 2950 |

| C=O (Urea) | Stretching | 1620 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-H (Urea) | Bending | 1550 - 1650 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

For a more in-depth understanding of the vibrational modes, theoretical calculations, often using Density Functional Theory (DFT), can be employed. acs.orgsci-hub.box By optimizing the molecular geometry and calculating the vibrational frequencies, a theoretical spectrum can be generated.

This theoretical spectrum can then be compared with the experimental IR and Raman spectra. This correlation allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule. Such studies on similar urea derivatives have shown good agreement between calculated and experimental frequencies, providing a powerful method for detailed structural and vibrational analysis. acs.orguantwerpen.bemdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic structure of molecules containing chromophores—groups of atoms that absorb light. In this compound, the primary chromophores are the substituted benzene ring and the carbonyl group (C=O) of the urea moiety. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The electronic spectrum of this compound is expected to be dominated by two main types of transitions: π → π* and n → π*.

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The aromatic benzene ring, with its delocalized π-electron system, gives rise to strong absorptions, typically in the 200-280 nm range. msu.edu The presence of bromo and chloro substituents on the ring, along with the benzylurea (B1666796) group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. nist.gov

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (n), from the lone pairs on the oxygen atom of the carbonyl group or the nitrogen atoms of the urea group, to a π* antibonding orbital. These transitions are generally of lower energy and intensity than π → π* transitions and are typically observed at longer wavelengths, often above 270 nm. msu.edu

The conjugation between the benzene ring and the urea functional group influences the energy levels of the molecular orbitals, affecting the precise wavelengths of maximum absorbance (λmax). libretexts.org

Table 1: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

| Substituted Benzene Ring | π → π | ~260 - 280 |

| Carbonyl Group (C=O) | n → π | ~270 - 300 |

Note: The exact λmax values require experimental measurement and can be influenced by the solvent used. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places).

For this compound, the molecular formula is C₈H₈BrClN₂O. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be used to determine the exact mass of the molecular ion or its common adducts. thieme-connect.com The calculated monoisotopic mass provides a theoretical value that is compared against the experimentally measured value. The close agreement between these values confirms the elemental composition. wjpsonline.com The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would produce a distinctive isotopic cluster in the mass spectrum, further corroborating the structure.

Table 2: Calculated Exact Masses for HRMS Confirmation of C₈H₈BrClN₂O

| Ion/Adduct Formula | Adduct Name | Calculated Exact Mass (m/z) |

| [C₈H₈⁷⁹Br³⁵ClN₂O + H]⁺ | [M+H]⁺ | 262.9588 |

| [C₈H₈⁷⁹Br³⁵ClN₂O + Na]⁺ | [M+Na]⁺ | 284.9408 |

| [C₈H₈⁷⁹Br³⁵ClN₂O + K]⁺ | [M+K]⁺ | 300.9147 |

Note: Calculations are based on the most abundant isotopes: ¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, and ⁷⁹Br.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions. While specific experimental data for this compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its crystallographic features.

The first step in an SCXRD analysis is the determination of the unit cell parameters and the crystal system. Based on this, the space group, which describes the symmetry elements of the crystal, is identified. Urea derivatives crystallize in various systems depending on their substitution patterns. For instance, the related compound 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Another similar molecule, 1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methylurea, was found to be orthorhombic with a Pbca space group. Therefore, it is plausible that this compound would crystallize in a low-symmetry system such as monoclinic or orthorhombic.

Table 3: Crystal System and Space Group of Structurally Related Urea Derivatives

| Compound | Crystal System | Space Group |

| 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea | Monoclinic | P2₁/c researchgate.net |

| 1-(4-bromo-3-chlorophenyl)-3-methoxy-3-methylurea | Orthorhombic | Pbca |

The conformation of the molecule, particularly the orientation of the substituted benzyl group relative to the urea moiety, is defined by a set of torsion angles. In urea derivatives, the planarity of the urea unit (O=C-N-C) and the rotational freedom around the C-N and C-C single bonds are of key interest. sibran.ru Analysis of similar structures, such as 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea, often reveals a trans conformation across the C-N bonds of the urea group to minimize steric hindrance. researchgate.net The dihedral angle between the plane of the benzene ring and the plane of the urea group is a critical parameter that influences crystal packing and intermolecular interactions.

Table 4: Key Torsion Angles in Urea Derivatives and Their Significance

| Torsion Angle | Description | Significance |

| O=C–N–C | Defines the planarity of the urea backbone | Affects hydrogen bonding potential |

| C–N–C–C(aryl) | Rotation around the N-benzyl bond | Determines the orientation of the two main moieties |

| N–C–C(aryl)–C(aryl) | Rotation around the benzyl C-Caryl bond | Influences overall molecular shape |

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. For urea derivatives, hydrogen bonding is typically the most dominant of these forces.

The urea group is an excellent hydrogen-bonding motif, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen acting as a strong hydrogen bond acceptor. It is highly expected that in the crystal structure of this compound, molecules would be linked by intermolecular N-H···O=C hydrogen bonds. These interactions typically form robust synthons, such as centrosymmetric dimers or one-dimensional chains, which are fundamental to the supramolecular architecture of the crystal. researchgate.net The precise geometry of these bonds (D-H···A distance and angle) is a key output of SCXRD analysis.

Table 5: Typical Hydrogen Bond Parameters in Crystalline Urea Derivatives

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |

| N-H | H | O=C | 2.8 - 3.1 | 150 - 180 |

Note: Values are typical ranges observed in related crystal structures. researchgate.net

Investigation of Intermolecular Interactions

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. nih.gov This interaction, denoted as R–X···Y, where X is a halogen and Y is a nucleophile (like O, N, or another halogen), is directional and has strength comparable to hydrogen bonds. acs.org The electrophilicity of the halogen is due to an anisotropic distribution of electron density on its surface, creating a region of positive electrostatic potential (the σ-hole) opposite the R-X covalent bond. acs.org The strength of the halogen bond typically follows the order I > Br > Cl > F. acs.org

In the crystal structure of this compound, both bromine and chlorine atoms have the potential to act as halogen bond donors. The bromine atom, being larger and more polarizable, is expected to form stronger halogen bonds than the chlorine atom. These halogen atoms can interact with nucleophilic sites on adjacent molecules, most notably the carbonyl oxygen atom of the urea moiety, which possesses lone pairs of electrons.

Potential halogen bonding interactions in the crystal lattice of this compound could include:

C–Br···O=C: The bromine atom on one molecule interacts with the carbonyl oxygen of a neighboring molecule.

C–Cl···O=C: The chlorine atom engages in a similar interaction with a carbonyl oxygen.

C–Br···Cl–C: A bromine atom on one molecule interacts with the chlorine atom on another, where the chlorine atom acts as the nucleophile.

C–Cl···Br–C: A chlorine atom acts as the donor to a neighboring bromine atom.

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (°) |

| Halogen Bond | Br | O | < 3.37 | ~165-180 |

| Halogen Bond | Cl | O | < 3.27 | ~165-180 |

| Halogen Bond | Br | Cl | < 3.67 | ~165-180 |

Note: The distances are based on the sum of van der Waals radii and may vary in actual crystal structures.

π-Stacking and Other Non-Covalent Interactions

Beyond halogen bonds, the supramolecular assembly of this compound is also governed by other significant non-covalent interactions, including π-stacking and hydrogen bonding.

π-Stacking Interactions: The presence of the halogenated benzene ring makes π-π stacking a likely and important feature in the crystal packing. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can be either face-to-face or offset (displaced face-to-face). In many urea derivatives containing aromatic rings, π-stacking interactions play a crucial role in stabilizing the crystal structure. researchgate.netnih.gov For this compound, the substituted benzene rings can stack upon one another, with typical inter-centroid distances ranging from 3.4 to 3.8 Å for offset stacking. researchgate.net The electronic nature of the substituents (bromo and chloro) can influence the quadrupole moment of the aromatic ring and thus the strength and geometry of the π-stacking.

Hydrogen Bonding: The urea moiety (–NH–C(=O)–NH–) is a potent hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). This functionality typically leads to the formation of robust hydrogen-bonded synthons in the solid state. In the crystal structures of similar urea derivatives, molecules are often linked by N–H···O hydrogen bonds, forming chains, ribbons, or dimeric motifs. researchgate.netresearchgate.net For instance, in 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea, molecules are linked by N–H···O hydrogen bonds. researchgate.net It is highly probable that this compound will exhibit similar strong hydrogen bonding patterns, which, in conjunction with halogen bonds and π-stacking, will define the three-dimensional supramolecular architecture.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| π-Stacking | Benzene Ring | Benzene Ring | 3.4 - 3.8 (centroid-centroid) |

| Hydrogen Bond | N-H | O=C | 2.8 - 3.2 (N···O) |

| Hydrogen Bond | C-H | O=C | 3.0 - 3.8 (C···O) |

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. tandfonline.comnih.gov The Hirshfeld surface is constructed around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ) is calculated. These values are used to generate a 3D surface colored according to a normalized contact distance (dₙₒᵣₘ), which highlights regions of close intermolecular contact.

For this compound, the Hirshfeld surface would reveal key features of its intermolecular interactions:

Bright red spots on the dₙₒᵣₘ surface would indicate close contacts, corresponding to hydrogen bonds (around the urea N-H groups and carbonyl oxygen) and halogen bonds (around the bromine and chlorine atoms).

The shape of the surface itself provides information about the molecule's environment, with indentations and protrusions corresponding to intermolecular contacts.

The information from the 3D Hirshfeld surface can be summarized in a 2D fingerprint plot , which is a scatter plot of dᵢ versus dₑ. researchgate.net This plot provides a quantitative summary of the types and relative significance of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show distinct spikes and patterns characteristic of specific interactions:

O···H/H···O contacts: Sharp, well-defined spikes in the lower-left region of the plot are characteristic of strong N–H···O hydrogen bonds.

Br···H/H···Br and Cl···H/H···Cl contacts: These appear as "wings" on the plot and represent contacts between the halogen atoms and hydrogen atoms of neighboring molecules.

C···H/H···C contacts: These are associated with C-H···π interactions and general van der Waals forces.

C···C contacts: The presence of π-stacking would be indicated by characteristic features in the fingerprint plot, often appearing as a "gull-wing" shape. tandfonline.com

By decomposing the fingerprint plot, the percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated. This provides a quantitative measure of the importance of different intermolecular forces in the crystal packing. For example, in similar structures, hydrogen bonding and H···H contacts are often the most dominant interactions. nih.gov

| Contact Type | Expected Percentage Contribution | Key Feature in Fingerprint Plot |

| H···H | 30-45% | Large, diffuse central region |

| O···H/H···O | 15-25% | Sharp, distinct spikes |

| Br···H/H···Br | 10-20% | "Wing-like" features |

| Cl···H/H···Cl | 5-15% | "Wing-like" features |

| C···H/H···C | 10-15% | Extended features on either side of the diagonal |

| C···C | 2-5% | "Gull-wing" shape, often at larger dᵢ/dₑ |

Note: These percentages are estimates based on analyses of similar halogenated urea and thiourea (B124793) derivatives and can vary depending on the specific crystal packing. nih.govmdpi.com

Computational Chemistry and Molecular Modeling of 1 4 Bromo 3 Chlorobenzyl Urea

Quantum Chemical Calculations

No published studies were identified that performed quantum chemical calculations, such as Density Functional Theory (DFT) or Time-Dependent Density Functional Theory (TDDFT), specifically on 1-(4-Bromo-3-chlorobenzyl)urea. Such calculations would be necessary to determine its optimized geometry, electronic structure, and absorption spectra.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Information regarding the DFT-optimized geometry and electronic structure of this compound is not available in the reviewed literature.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Absorption Spectra

There are no available TDDFT studies to describe the electronic absorption spectra of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

A frontier molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, has not been reported for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

There are no published data or visualizations of the Molecular Electrostatic Potential (MEP) surface for this compound.

Reactivity Descriptors and Chemical Potential

Specific reactivity descriptors and the chemical potential for this compound, derived from computational calculations, have not been documented in the scientific literature.

Molecular Docking Simulations

No molecular docking studies featuring this compound have been found. Such simulations are crucial for predicting the binding affinity and interaction of a molecule with specific protein targets, which is often a key step in drug discovery and development. nih.gov

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to a protein's active site. For many urea-based herbicides, a key target is the D1 protein of photosystem II (PSII) in plants and cyanobacteria. nih.govsemanticscholar.org These herbicides inhibit photosynthesis by blocking the plastoquinone (B1678516) (QB) binding niche on the D1 protein. semanticscholar.orgresearchgate.net

Computational docking simulations of this compound into the QB binding site of the D1 protein can predict its preferred orientation and binding affinity. The binding affinity, often expressed as a docking score or estimated free energy of binding, provides a prediction of how strongly the compound might bind to its target. mdpi.com A lower binding energy generally suggests a more stable protein-ligand complex and potentially higher biological activity. mdpi.com The predicted binding mode would detail the specific conformation of the molecule within the binding pocket.

While specific docking studies for this compound are not extensively published, studies on analogous phenylurea herbicides provide a model for its likely binding. semanticscholar.org These studies suggest that the urea (B33335) backbone is crucial for anchoring the molecule within the binding site.

Analysis of Specific Protein-Ligand Interactions

The stability of the ligand-target complex is determined by a network of non-covalent interactions. For urea derivatives targeting the D1 protein, hydrogen bonds are of paramount importance. nih.govsemanticscholar.org

Hydrogen Bonds: The urea moiety of this compound is predicted to act as both a hydrogen bond donor (from the N-H groups) and an acceptor (from the carbonyl oxygen). In many classical urea herbicides, a key hydrogen bond forms between the ligand and the serine 264 (Ser-264) residue in the D1 protein binding pocket. nih.govsemanticscholar.orgnih.gov It is highly probable that this compound would engage in a similar interaction. Other potential hydrogen bonds could be formed with residues like histidine 215 (His-215). nih.gov

Halogen Bonds: The bromine and chlorine atoms on the benzyl (B1604629) ring can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic region. dntb.gov.ua This can contribute to the binding affinity and specificity of the compound.

The following table summarizes the likely interactions based on studies of similar compounds:

| Interaction Type | Likely Interacting Residues (in D1 protein) | Contributing Molecular Moiety |

| Hydrogen Bond | Ser-264, His-215 | Urea backbone (N-H, C=O) |

| Hydrophobic Interaction | Phenylalanine, Leucine, Isoleucine | 4-Bromo-3-chlorobenzyl group |

| Halogen Bond | Electron-rich atoms (e.g., carbonyl oxygen) | Bromine and Chlorine atoms |

Applications in Rational Ligand Design

The insights gained from molecular modeling of this compound can be applied to the rational design of new, potentially more potent, ligands. mdpi.com By understanding the key interactions, medicinal and agricultural chemists can propose structural modifications to enhance binding affinity and selectivity.

For instance, if modeling suggests that a particular region of the binding pocket is unoccupied, a substituent could be added to the benzyl ring to create additional favorable interactions. Conversely, if a part of the molecule causes steric clashes, it could be modified or removed. This structure-based drug design approach accelerates the discovery of novel active compounds while reducing the need for extensive synthesis and screening of large compound libraries. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

Development of Predictive Models for Biological Activity

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with their measured biological activities (e.g., herbicidal IC50 values) is required. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR), can be used to build the model. researchgate.net

A typical QSAR model for herbicidal ureas might take the following form:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are numerical representations of the physicochemical properties of the molecules. A statistically robust QSAR model, characterized by high correlation coefficients (R²) and predictive power (Q²), can then be used to predict the activity of new, unsynthesized compounds. nih.gov

Identification of Key Molecular Descriptors for Activity Modulation

The development of a QSAR model also allows for the identification of molecular descriptors that are most influential in determining the biological activity. For phenylurea herbicides, several types of descriptors have been shown to be important. nih.gov

Hydrophobicity Descriptors (e.g., logP): The hydrophobicity of the molecule influences its ability to cross cell membranes and bind to the hydrophobic regions of the target protein. The bromo and chloro substituents on this compound significantly increase its lipophilicity.

Electronic Descriptors (e.g., HOMO/LUMO energies, atomic charges): These descriptors relate to the electronic properties of the molecule, such as its ability to participate in charge-transfer interactions and form hydrogen and halogen bonds. The electronegative halogen atoms on the benzyl ring will influence the charge distribution across the molecule. nih.gov

Steric Descriptors (e.g., molar volume, surface area): These descriptors describe the size and shape of the molecule, which are crucial for a good fit within the binding site. The size and position of the bromo and chloro atoms are critical steric factors.

The table below lists key descriptors and their likely influence on the activity of this compound, based on general QSAR studies of related herbicides.

| Descriptor Type | Specific Descriptor Example | Likely Influence on Activity |

| Hydrophobicity | logP (octanol-water partition coefficient) | Positive correlation; enhances binding to hydrophobic pockets. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Influences reactivity and ability to form polar interactions. |

| Steric | Molar Volume, van der Waals Surface Area | Optimal size and shape are required for a good fit in the binding site. |

| Topological | Connectivity Indices | Relates to the branching and overall topology of the molecule. |

By understanding which descriptors are key, chemists can rationally modify the structure of this compound to modulate its activity. For example, altering the halogen substitution pattern could fine-tune both the electronic and steric properties of the molecule to optimize its interaction with the target protein.

Structure Activity Relationship Sar Studies of 1 4 Bromo 3 Chlorobenzyl Urea Analogs

Rational Design Strategies Based on SAR Insights

The rational design of novel analogs of 1-(4-bromo-3-chlorobenzyl)urea is a meticulous process guided by Structure-Activity Relationship (SAR) insights. This approach aims to systematically modify the lead compound's structure to enhance its biological activity, selectivity, and pharmacokinetic properties. The design strategies are typically informed by a combination of experimental data from synthesized analogs and computational modeling, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies. tandfonline.comresearchgate.net

The core structure of this compound offers several key regions for chemical modification: the substituted benzyl (B1604629) ring, the urea (B33335) linker, and the terminal urea nitrogen. Rational design strategies explore the chemical space around this scaffold by introducing diverse substituents and evaluating their impact on a specific biological target.

Insights from Benzyl Ring Substitution

The 4-bromo and 3-chloro substitution pattern on the benzyl ring is a critical determinant of the compound's activity. SAR studies on related benzylurea (B1666796) series provide foundational principles for designing new analogs.

Halogen Substitution: The presence and position of halogen atoms are crucial. Studies on various inhibitor classes have shown that halogen substitutions can significantly enhance biological potency, often due to favorable hydrophobic and electronic interactions within the target's binding site. nih.gov For instance, in some series, moving a substituent from the ortho to the meta or para position can drastically alter activity. royalsocietypublishing.orgnih.gov Rational design would involve synthesizing analogs where the bromine and chlorine atoms are moved to other positions on the ring to probe for optimal interactions. Furthermore, replacing bromine or chlorine with other halogens like fluorine or iodine could modulate properties like lipophilicity and hydrogen bonding capacity, potentially improving activity or pharmacokinetic profiles. nih.govresearchgate.net

Electronic Effects: The electron-withdrawing nature of the chloro and bromo groups on the this compound scaffold is significant. QSAR studies on other benzylurea series have indicated that electron-withdrawing groups can be beneficial for activity. royalsocietypublishing.org For example, research on benzyl urea derivatives as potential anti-cancer agents revealed that the presence of an electron-withdrawing nitro (NO₂) group could enhance cytotoxicity. tandfonline.com Therefore, a rational design approach would include the introduction of other electron-withdrawing groups (e.g., trifluoromethyl (-CF₃), cyano (-CN)) at various positions on the benzyl ring to optimize electronic properties for target engagement.

The following table illustrates a hypothetical design strategy based on modifying the benzyl ring, with expected outcomes based on general SAR principles.

| Compound | R1 | R2 | Rationale for Design | Predicted Activity Trend |

| Lead Compound | 4-Br | 3-Cl | Starting point for optimization. | Baseline |

| Analog A | 3-Br | 4-Cl | Investigate positional isomerism of halogens. | Potentially altered |

| Analog B | 4-F | 3-Cl | Introduce a smaller, more electronegative halogen (F). | Potentially improved |

| Analog C | 4-CF₃ | 3-Cl | Introduce a strong electron-withdrawing group. | Potentially improved |

| Analog D | 4-Br | 3-OCH₃ | Introduce an electron-donating group to probe electronic requirements. | Potentially reduced |

Table 1: Illustrative Rational Design Strategy for Modifying the Benzyl Ring of this compound. The predicted activity is based on general SAR principles and requires experimental validation.

Insights from Urea Moiety and Terminal Group Modification

The urea functional group is a key pharmacophore, often involved in critical hydrogen bonding interactions with the target protein. researchgate.netnih.gov

Urea Linker: The -NH-CO-NH- bridge is vital. Replacing it with a thiourea (B124793) (-NH-CS-NH-) often leads to reduced activity, suggesting the carbonyl oxygen is a critical hydrogen bond acceptor. royalsocietypublishing.org Modifications that constrain the conformation of the urea linker, for example, by incorporating it into a heterocyclic ring system, could be explored to enhance binding affinity by reducing the entropic penalty upon binding.

Terminal Substituent (R³): The terminal NH₂ group of this compound is a primary site for modification to explore new interactions within the binding pocket. Introducing various substituents (R³) can probe for additional hydrophobic or polar contacts. SAR studies on related urea derivatives show that this position is highly tolerant of a wide range of substituents, and its optimization is key to improving potency and selectivity. nih.govmdpi.com For instance, introducing bulky aliphatic (e.g., adamantyl) or aromatic rings (e.g., substituted phenyl) can significantly enhance activity, depending on the topology of the target's active site. researchgate.net

The table below outlines a design strategy focusing on the terminal urea nitrogen.

| Compound | R³ Substituent | Rationale for Design | Predicted Activity Trend |

| Lead Compound | -H | Unsubstituted terminal urea. | Baseline |

| Analog E | -CH₃ | Introduce a small alkyl group. | Potentially altered |

| Analog F | -Phenyl | Explore hydrophobic interactions with an aromatic ring. | Potentially improved |

| Analog G | -(4-fluorophenyl) | Add an electron-withdrawing group to the terminal phenyl ring. | Potentially improved |

| Analog H | -Cyclohexyl | Introduce a bulky, non-aromatic lipophilic group. | Potentially altered |

Table 2: Illustrative Rational Design Strategy for Modifying the Terminal Urea Group. The predicted activity is based on general SAR principles and requires experimental validation.

Role of Computational Chemistry

Modern rational design heavily relies on computational tools to prioritize the synthesis of the most promising compounds.

QSAR: Quantitative Structure-Activity Relationship (QSAR) models provide mathematical equations that correlate the chemical structures of compounds with their biological activities. tandfonline.comresearchgate.nettandfonline.com By developing a QSAR model for a series of benzylurea analogs, researchers can predict the activity of novel, unsynthesized compounds. These models highlight which physicochemical properties (descriptors) are most important for activity, guiding the design process. researchgate.net For example, a QSAR model might indicate that a lower value for a specific electronic descriptor and a higher value for a steric descriptor on the benzyl ring are correlated with higher potency, thus guiding the selection of substituents. tandfonline.comresearchgate.net

Molecular Docking: Molecular docking simulations place a ligand into the binding site of a target protein, predicting its binding conformation and affinity. nih.gov For this compound analogs, docking can reveal how different substituents on the benzyl ring or the terminal urea group interact with amino acid residues in the active site. nih.gov For example, a docking model might show that the 4-bromo substituent fits into a hydrophobic pocket, while the urea carbonyl forms a crucial hydrogen bond with a backbone amide. nih.gov This information is invaluable for designing new analogs that can form additional favorable interactions, thereby increasing binding affinity and potency.

Preclinical Biological Activity and Mechanism of Action Studies Excluding Human Trials

In Vitro Enzyme Inhibition Studies

No information is available in the public domain regarding the in vitro enzyme inhibition profile of 1-(4-Bromo-3-chlorobenzyl)urea.

Target Identification and Validation for Therapeutic Intervention

There are no published studies identifying or validating specific enzyme targets for this compound.

Enzyme Kinetic Studies (e.g., IC₅₀, Kᵢ determination)

No data on the IC₅₀ or Kᵢ values of this compound against any enzyme have been reported.

Selectivity Profiling Against Multiple Enzyme Targets

There is no information available concerning the selectivity of this compound against different enzyme targets.

In Vitro Cell-Based Assays (Excluding Human Cell Lines for Clinical Inference)

No data from in vitro cell-based assays for this compound are available in the public literature.

Antimicrobial Activity Against Bacterial Strains (e.g., Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Mycobacterium tuberculosis)

There are no published reports on the antimicrobial activity of this compound against any bacterial strains.

Antifungal Activity Against Fungal Species (e.g., Candida albicans, Cryptococcus neoformans)

There are no published reports on the antifungal activity of this compound against any fungal species.

Anticancer Activity in Defined Cancer Cell Lines (preclinical models, not human clinical relevance)

In a broad screening against a panel of 56 human cancer cell lines, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea exhibited notable growth inhibition. mdpi.comnih.gov At a concentration of 10 µM, this compound demonstrated significant activity against several cancer cell lines, as detailed in the table below. mdpi.comnih.gov

Table 1: Percentage Growth Inhibition of Selected Cancer Cell Lines by 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea at 10 µM

| Cell Line | Cancer Type | Percentage Growth Inhibition (PGI) |

|---|---|---|

| EKVX | Non-Small Cell Lung | 75.46% |

| CAKI-1 | Renal | 78.52% |

| UACC-62 | Melanoma | 80.81% |

| MCF7 | Breast | 83.48% |

| LOX IMVI | Melanoma | 84.52% |

These findings underscore the potential of the substituted urea (B33335) scaffold in cancer research. The presence of halogen atoms, such as bromine and chlorine, on the phenyl ring is often associated with enhanced biological activity. ontosight.ai The 4-bromo substitution, in particular, has been highlighted as a promising feature for anticancer effects in this class of compounds. mdpi.comnih.gov It is plausible that this compound, with its bromo- and chloro-substituted benzyl (B1604629) group, could exhibit similar or distinct patterns of anticancer activity. However, without direct experimental evidence, this remains speculative.

Antioxidant Activity Assessment

The antioxidant potential of urea derivatives has also been a subject of investigation. In vitro assays are commonly employed to determine the capacity of these compounds to scavenge free radicals, which are implicated in various pathological conditions. medwinpublishers.com

The antioxidant activity of 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea was assessed using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com The compound demonstrated moderate antioxidant activity with a half-maximal inhibitory concentration (IC50) value of 24.02 ± 0.29 µM. mdpi.com In the same study, other urea analogs with different substitutions showed a range of antioxidant potentials, with some exhibiting significant activity. mdpi.comnih.gov For instance, analogs with methoxy (B1213986) substitutions displayed more potent antioxidant effects. mdpi.comnih.gov

The presence of the urea moiety and the halogenated aromatic ring in this compound suggests that it may also possess antioxidant properties. The specific arrangement of the bromo and chloro substituents on the benzyl group would likely influence its radical scavenging capacity. Further experimental validation using standard in vitro antioxidant assays, such as DPPH, ferric reducing antioxidant power (FRAP), or others, would be necessary to confirm and quantify the antioxidant potential of this compound. medwinpublishers.compeerj.com

Investigation of Molecular Targets and Pathways

The biological activities of urea-based compounds are underpinned by their interactions with specific molecular targets and signaling pathways. Understanding these mechanisms is crucial for elucidating their therapeutic potential.

Elucidation of Biochemical Mechanisms Underlying Observed Activity

For structurally related urea derivatives with anticancer properties, one of the proposed mechanisms of action involves the inhibition of key enzymes in cancer progression. For example, molecular docking studies on 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea have suggested that it may bind to the active site of the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov EGFR is a well-established target in oncology, and its inhibition can disrupt signaling pathways that are crucial for tumor growth and proliferation. mdpi.comnih.gov The docking analysis indicated a potential hydrogen bond interaction between the carbonyl group of the urea moiety and the amino acid residue Lys745 within the EGFR active site. mdpi.comnih.gov This compound exhibited a moderate inhibitory effect on EGFR with an IC50 of 42.91 ± 0.80 nM. mdpi.comnih.gov

Given the structural similarities, it is conceivable that this compound could also interact with protein kinases like EGFR or other enzymes involved in cancer-related signaling cascades. The urea moiety is a known pharmacophore that can participate in hydrogen bonding, a critical interaction for binding to many biological targets. ontosight.ai

Assessment of Allosteric Modulation or Receptor Antagonism

Beyond direct enzyme inhibition, certain urea derivatives have been identified as allosteric modulators of G protein-coupled receptors (GPCRs). nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. nih.gov This can offer a more nuanced approach to modulating receptor activity compared to direct agonists or antagonists. nih.govnih.gov

Specifically, a number of diarylurea compounds have been investigated as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.govacs.org These compounds can act as negative allosteric modulators (NAMs), reducing the efficacy of the primary agonist. nih.govnih.gov The structure-activity relationship studies in this area have highlighted the importance of the urea core and the nature of the aromatic substituents for this allosteric activity. nih.govnih.govacs.org

While there is no direct evidence linking this compound to CB1 receptor modulation, its chemical structure, featuring a urea core flanked by substituted aromatic rings, aligns with the general scaffold of some known allosteric modulators. Therefore, investigating its potential to allosterically modulate GPCRs or act as a receptor antagonist for other relevant targets could be a fruitful avenue for future research.

In Vitro Pharmacokinetic Adme Studies in Preclinical Models

Metabolic Stability in Microsomal Fractions (e.g., Rat Liver Microsomes)

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro assays utilizing liver microsomes are a standard method for initial metabolic screening. These subcellular fractions are rich in cytochrome P450 (CYP450) enzymes, which are responsible for many phase I metabolic reactions.

For 1-(4-Bromo-3-chlorobenzyl)urea, potential metabolic pathways include oxidation of the benzyl (B1604629) group, either at the benzylic carbon or on the aromatic ring itself. The urea (B33335) functional group is generally considered metabolically stable, but the N-benzyl bond could be susceptible to N-debenzylation. nih.gov The dual halogen substitution on the benzyl ring is a key structural feature. Halogenation can sometimes block metabolic hotspots, thereby increasing a compound's stability, as has been observed in some fluorinated indole (B1671886) derivatives. mdpi.com However, the electronic properties altered by the bromine and chlorine atoms can also influence how the molecule interacts with metabolizing enzymes. nih.gov

Research on other urea derivatives has revealed a wide spectrum of metabolic stabilities. For instance, some urea-containing compounds have shown high stability with half-lives exceeding 60 minutes in mouse and human liver microsomes. nih.gov In contrast, other related structures are known to be metabolized more rapidly. acs.org The metabolic fate of this compound will ultimately depend on its specific interactions with CYP450 isoforms.

Table 1: Predicted Metabolic Stability of this compound and Representative Analogs in Rat Liver Microsomes (This table presents illustrative data based on typical findings for structurally related compounds.)

| Compound | Predicted Half-Life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | 20 - 50 | 28 - 70 |

| Benzylurea (B1666796) Analog | 12 | 115 |

| 4-Bromobenzylurea Analog | 35 | 40 |

| 3-Chlorobenzylurea Analog | 40 | 35 |

Plasma Protein Binding Analysis

The degree to which a compound binds to plasma proteins, such as albumin, is a crucial factor that governs its distribution and the concentration of free, pharmacologically active drug available to interact with its target. High plasma protein binding can limit a drug's tissue penetration and may be a source of drug-drug interactions.

Urea derivatives that incorporate lipophilic aromatic moieties often display a high affinity for plasma proteins. The halogenated benzyl group in this compound is expected to increase its lipophilicity, which suggests a high percentage of plasma protein binding. For example, related compounds like phenylacetate (B1230308) and phenylbutyrate exhibit concentration-dependent binding to plasma proteins. nih.gov It is not uncommon for small molecule inhibitors within this chemical space to have plasma protein binding values that exceed 98%.

Table 2: Predicted Plasma Protein Binding for this compound and Related Structures (This table presents illustrative data based on typical findings for structurally related compounds.)

| Compound | Predicted Plasma Protein Binding (%) |

| This compound | >99 |

| Benzylurea Analog | 96.5 |

| Diphenylurea Analog | 99.2 |

| Halogenated Phenylurea Analog | 99.6 |

Assessment of Absorption Characteristics (e.g., Caco-2 permeability models)

The Caco-2 cell permeability assay is a well-established in vitro tool for predicting the oral absorption of drug candidates in humans. mdpi.com When cultured as a monolayer, these human colon adenocarcinoma cells differentiate to form tight junctions and express various transport proteins, thereby mimicking the intestinal epithelium. The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, moderate, or high potential for absorption.

Table 3: Predicted Caco-2 Permeability for this compound and Analogs (This table presents illustrative data based on typical findings for structurally related compounds.)

| Compound | Predicted Papp (A→B) (x 10⁻⁶ cm/s) | Predicted Efflux Ratio (Papp B→A / Papp A→B) | Predicted Absorption Class |

| This compound | 3.0 - 10.0 | <2 | Moderate to High |

| Hydrophilic Urea Analog | 0.8 | 1.0 | Low |

| Lipophilic Urea Analog (P-gp substrate) | 12.0 | 4.1 | High |

| Moderately Lipophilic Urea Analog | 7.5 | 1.3 | High |

Considerations for Preclinical Distribution Patterns

A drug's distribution to the intended target tissue is paramount for its therapeutic effect, whereas distribution to off-target sites can result in toxicity. The volume of distribution (Vd) of a compound is heavily influenced by its physicochemical properties, including lipophilicity and plasma protein binding.

Given the anticipated high lipophilicity and extensive plasma protein binding of this compound, it is likely to have a moderate to large Vd, suggesting significant distribution into tissues. The urea moiety itself is capable of forming hydrogen bonds, which can also play a role in its tissue interactions. nih.gov While definitive distribution patterns must be determined through in vivo studies in preclinical models, the in vitro ADME profile provides the initial framework for these predictions. For instance, a high degree of lipophilicity might suggest the potential to cross the blood-brain barrier, a characteristic that could be either beneficial or detrimental depending on the drug's intended therapeutic target.

Early-Stage ADME Profiling for Lead Optimization

The data gathered from an early-stage in vitro ADME panel is instrumental in guiding the lead optimization process. nih.gov For instance, if this compound were found to have poor metabolic stability, medicinal chemists could strategically introduce structural modifications to block these metabolic liabilities. This might involve altering the substitution pattern on the benzyl ring or making changes to the urea linkage.

Similarly, if Caco-2 permeability assays were to indicate that the compound is a significant substrate for efflux transporters, resulting in poor intestinal absorption, structural modifications could be made to reduce its affinity for these transporters. This iterative cycle of design, synthesis, and ADME testing is fundamental to developing a drug candidate with a balanced pharmacokinetic profile that maximizes its potential for in vivo efficacy and safety. This approach is standard practice in the development of many classes of drugs, including urea-based kinase inhibitors. nih.gov

Future Research Directions and Translational Potential

Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability (Green Chemistry Principles)

Traditional methods for synthesizing urea (B33335) derivatives often rely on hazardous reagents like phosgene (B1210022) and isocyanates, posing safety and environmental challenges. nih.govmdpi.com Future research should focus on developing greener, more efficient synthetic routes for 1-(4-Bromo-3-chlorobenzyl)urea.

Emerging sustainable methodologies that could be adapted for this purpose include:

Electrochemical Synthesis : A promising green alternative that can form urea compounds directly from CO2 and primary amines under mild conditions, using renewable electricity and avoiding harsh reagents. acs.orgnih.gov This method has achieved high conversion rates in the synthesis of other urea derivatives. acs.orgnih.gov

Catalyst-Free Methods : Recent studies have demonstrated the synthesis of unsymmetrical ureas by coupling amides and amines using hypervalent iodine reagents, which circumvents the need for metal catalysts and high temperatures. mdpi.com

Alternative Carbonyl Sources : Research into using carbon dioxide (CO2) as a safe and abundant C1 source for urea synthesis is a key area of green chemistry. mdpi.com Metal-free approaches using CO2 and amines have been explored, representing a significant step towards sustainability. mdpi.com

Energy-Efficient Techniques : The use of microwave and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. semanticscholar.orgresearchgate.net These techniques have been successfully applied to generate other heterocyclic urea and thiazole (B1198619) derivatives. semanticscholar.orgresearchgate.net

| Green Synthesis Approach | Principle | Potential Advantage for this compound Synthesis |

| Electrochemical Synthesis | Uses renewable electrical energy to drive the reaction between an amine and CO2. acs.orgnih.gov | Avoids toxic reagents, operates under mild conditions, utilizes a sustainable carbon source. |

| Metal-Free Catalysis | Employs non-metal catalysts (e.g., hypervalent iodine) to facilitate bond formation. mdpi.com | Reduces heavy metal waste and toxicity associated with transition metal catalysts. mdpi.com |

| Microwave/Ultrasound | Uses microwave or sonic energy to accelerate chemical reactions. semanticscholar.org | Drastically reduces reaction times, increases yields, and lowers energy consumption. |

Integration of Advanced Computational Techniques for De Novo Design

De novo drug design involves the computational creation of novel molecular structures with desired biological activities. nih.govnih.gov For this compound, these techniques can be used to explore chemical space and design new derivatives with enhanced properties. The process typically involves a cycle of molecular generation, scoring, and optimization. nih.govacs.org

Key computational strategies include:

Fragment-Based Design : The this compound structure can serve as a starting fragment. "Growing" algorithms can computationally add new functional groups to this core to improve binding affinity, while "linking" algorithms can connect different fragments docked into adjacent pockets of a target protein. nih.gov

Structure Generation and Scoring : Algorithms can generate vast libraries of virtual compounds based on the initial scaffold. These are then "scored" using functions that predict binding affinity to a target, drug-like properties (e.g., solubility, metabolic stability), and synthetic accessibility. nih.govacs.org

Force Field and Quantum Mechanics Calculations : Advanced computational methods like Density Functional Theory (DFT) can be used to determine the low-energy conformations of the polymer backbone and to rigorously calculate torsional barriers, providing an improved molecular mechanics force field for simulations. acs.orgpnas.org

This computational-first approach can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery pipeline. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

Urea-containing compounds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets due to the urea moiety's ability to form stable hydrogen bonds. nih.govresearchgate.netresearchgate.net While the specific targets of this compound are yet to be determined, related diaryl and benzyl (B1604629) urea derivatives have shown activity in numerous therapeutic areas. researchgate.nethilarispublisher.comresearchgate.net

Future research should involve screening this compound against various targets to uncover its therapeutic potential.

| Potential Therapeutic Area | Example Biological Target(s) for Urea Derivatives | Potential Indication(s) |

| Oncology | Receptor Tyrosine Kinases (e.g., VEGFR2), RAF kinases, Protein Tyrosine Kinases (PTKs). researchgate.netmdpi.com | Solid tumors, leukemia. researchgate.net |

| Metabolic Diseases | Protein Tyrosine Phosphatase 1B (PTP1B). rsc.org | Type 2 Diabetes, obesity. rsc.org |

| Infectious Diseases | Bacterial Gyrase (GyrB), Topoisomerase IV (ParE), Viral Proteases (e.g., HIV-1 protease). hilarispublisher.comacs.org | Bacterial and viral infections. researchgate.nethilarispublisher.com |

| Inflammatory Conditions | Kinases involved in inflammatory pathways. ontosight.ai | Chronic inflammatory diseases. |

| Neurological Disorders | Cannabinoid Type-1 (CB1) receptor (as allosteric modulators). nih.gov | Neuropathic pain, substance abuse disorders. |

Development of Next-Generation Urea Derivatives with Improved Preclinical Profiles

Following the identification of a lead compound and its biological target, the next step is to generate derivatives with improved preclinical properties. This involves systematic structural modifications to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics while minimizing potential liabilities. acs.orgnih.gov

For this compound, a structure-activity relationship (SAR) campaign would be crucial. This involves synthesizing and testing analogs with targeted modifications.

| Structural Modification Strategy | Rationale | Desired Outcome |

| Varying Benzyl Ring Substituents | The bromo and chloro groups on the benzyl ring influence electronics and lipophilicity. Replacing them with other halogens (e.g., fluorine) or electron-donating/withdrawing groups can fine-tune target binding and metabolic stability. nih.gov | Increased potency, improved selectivity, altered pharmacokinetic profile. |

| Modifying the Urea Linker | Replacing the urea with a thiourea (B124793) or incorporating constraints can alter the hydrogen bonding capacity and conformational flexibility. mdpi.com | Enhanced target engagement, improved metabolic stability. |

| Introducing "Soft Spots" | A "metabolic shift" strategy involves introducing easily metabolizable groups away from the core pharmacophore to direct metabolism away from potentially reactive sites (like the urea moiety). acs.org | Reduced formation of reactive metabolites, improved safety profile. |

| Altering Physicochemical Properties | Adjusting the overall lipophilicity and polarity of the molecule by adding or modifying functional groups. nih.gov | Optimized solubility, permeability, and oral bioavailability. |

Through these focused research efforts, this compound could serve as a valuable starting point for the development of a new generation of targeted therapeutics.

Q & A

Basic: What are the recommended methodologies for synthesizing 1-(4-Bromo-3-chlorobenzyl)urea, and how can purity be optimized during synthesis?

Answer:

The synthesis typically involves coupling 4-bromo-3-chlorobenzylamine with an isocyanate derivative under anhydrous conditions. Key steps include:

- Intermediate Preparation : Start with 3-bromo-4-chlorobenzoic acid (or its ester) for benzylamine synthesis via reduction (e.g., LiAlH4 or catalytic hydrogenation) .

- Urea Formation : React the benzylamine with an isocyanate (e.g., trichloroacetyl isocyanate) in a polar aprotic solvent (e.g., THF) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection (λ = 254 nm) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR in deuterated DMSO or CDCl3 to confirm the urea moiety (–NH–CO–NH–) and aromatic substitution patterns. The benzyl protons typically appear as a singlet near δ 4.3–4.5 ppm .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation of a saturated ethanol solution. Analyze using Cu-Kα radiation (λ = 1.5418 Å) to resolve bond angles and intermolecular hydrogen bonding (e.g., N–H···O interactions) .

- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 307.94 for C8H7BrClN2O) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Contradictions often arise from methodological variability. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across studies. Validate against crystallographic data (e.g., PDB IDs for urea-binding proteins) .

- Meta-Analysis : Apply multivariate regression to published IC50 values, accounting for variables like pH, temperature, and assay duration .

Advanced: What strategies ensure methodological rigor in studying the structure-activity relationship (SAR) of this compound analogs?

Answer:

- Design of Experiments (DoE) : Use a factorial design to systematically vary substituents (e.g., halogens, methyl groups) on the benzyl ring. Assess impacts on solubility (logP) and binding affinity .

- Triangulation : Combine wet-lab data (e.g., enzyme inhibition assays) with computational predictions (e.g., QSAR models) to cross-validate SAR trends .

- Longitudinal Stability Studies : Monitor compound degradation under physiological conditions (37°C, pH 7.4) via LC-MS to rule out artifactual activity .

Advanced: How can crystallographic data inform the design of this compound derivatives with improved thermal stability?

Answer:

- Hydrogen-Bond Analysis : Use X-ray diffraction data to identify key intermolecular interactions (e.g., N–H···O bonds between urea moieties) that stabilize the crystal lattice. Derivatives with stronger H-bond acceptors (e.g., –NO2 groups) may enhance stability .

- Thermogravimetric Analysis (TGA) : Correlate melting points (from DSC) with crystallographic packing coefficients. For example, planar derivatives with π-π stacking often exhibit higher thermal decomposition temperatures (>200°C) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., isocyanates) .

- Waste Disposal : Collect halogenated waste separately in labeled containers. Neutralize acidic/basic residues before disposal via certified chemical waste services .

- Emergency Measures : In case of skin contact, rinse immediately with 10% ethanol solution followed by water. For spills, adsorb with vermiculite and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.